tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate is a complex organic compound that features a combination of tert-butyl, dimethylsilyl, oxazole, and azepane moieties
Preparation Methods
The synthesis of tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the oxazole and azepane rings. Common synthetic routes may include:
Protection of Hydroxyl Groups: Using tert-butyl(dimethyl)silyl chloride to protect hydroxyl groups.
Formation of Oxazole Ring: Cyclization reactions involving appropriate precursors.
Azepane Ring Formation: Utilizing ring-closing metathesis or other cyclization techniques.
Final Coupling: Combining the protected intermediates under suitable conditions to form the final compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
tert-Butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Deprotection: Removal of the tert-butyl(dimethyl)silyl group using mild acids or bases.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure selective reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in cellular processes.
Comparison with Similar Compounds
Similar compounds to tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate include:
tert-Butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of an azepane ring.
tert-Butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-morpholine-1-carboxylate: Contains a morpholine ring, offering different reactivity and applications.
tert-Butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-pyrrolidine-1-carboxylate: Features a pyrrolidine ring, providing unique properties compared to the azepane analog.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H36N2O4Si |
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Molecular Weight |
396.6 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-(1,3-oxazol-4-yl)azepane-1-carboxylate |
InChI |
InChI=1S/C20H36N2O4Si/c1-19(2,3)25-18(23)22-11-15(17-13-24-14-21-17)9-10-16(12-22)26-27(7,8)20(4,5)6/h13-16H,9-12H2,1-8H3/t15?,16-/m0/s1 |
InChI Key |
TVGAYIBCGJYCKB-LYKKTTPLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CCC(C1)C2=COC=N2)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC(C1)O[Si](C)(C)C(C)(C)C)C2=COC=N2 |
Origin of Product |
United States |
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